7-tert-butyl-8H-pteridin-4-one
Description
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23g/mol |
IUPAC Name |
7-tert-butyl-3H-pteridin-4-one |
InChI |
InChI=1S/C10H12N4O/c1-10(2,3)6-4-11-7-8(14-6)12-5-13-9(7)15/h4-5H,1-3H3,(H,12,13,14,15) |
InChI Key |
GLQJGHVNHIFLTD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CN=C2C(=O)NC=NC2=N1 |
Isomeric SMILES |
CC(C)(C)C1=CN=C2C(=NC=NC2=O)N1 |
Canonical SMILES |
CC(C)(C)C1=CN=C2C(=NC=NC2=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence highlights three tert-butyl-containing heterocycles with distinct core structures, substituent positions, and synthetic pathways. Below is a comparative analysis:
4-tert-Butyl-2,7-dihydro-1H-thiepin-1,1-dione ()
- Core Structure : Thiepin (7-membered sulfur-containing ring).
- Substituents : tert-Butyl at position 4; two ketone groups.
- Key Properties :
- Synthesis : Oxidation of 4-tert-butyl-2,7-dihydro-1H-thiepin with meta-chloroperbenzoic acid (m-CPBA) .
- Relevance : The tert-butyl group enhances crystallinity, as evidenced by its solid-state formation post-purification.
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Core Structure: Pyrido-pyrimidinone (fused pyridine-pyrimidine system).
- Substituents : Varied groups (e.g., ethyl, propyl, indazolyl) at positions 2 and 6.
- Key Differences: Unlike 7-tert-butyl-8H-pteridin-4-one, these derivatives lack a tert-butyl group but feature alkyl or aromatic substituents.
4-tert-Butylpyridine ()
- Core Structure : Pyridine (6-membered nitrogen-containing ring).
- Substituents : tert-Butyl at position 4.
- Key Properties: CAS No.: 3978-81-2; Formula: C₉H₁₃N. Industrial use: Commonly employed as a ligand or additive in organic electronics and catalysis .
Data Table: Comparative Analysis of Tert-Butyl-Substituted Heterocycles
Research Findings and Implications
- Synthetic Strategies : The tert-butyl group is often introduced early in synthesis (e.g., via Friedel-Crafts alkylation) to minimize steric challenges during ring closure .
- Steric and Electronic Effects : In thiepin derivatives, the tert-butyl group stabilizes the crystal lattice, increasing melting points. In pyridine, it enhances lipophilicity .
- Pharmacological Potential: Pyrido-pyrimidinone derivatives with bulky substituents (e.g., piperidinyl) are explored as kinase inhibitors, suggesting that this compound could have similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
